molecular formula C11H13N B3377981 Benzenamine, N-3-butynyl-N-methyl- CAS No. 137273-33-7

Benzenamine, N-3-butynyl-N-methyl-

Cat. No.: B3377981
CAS No.: 137273-33-7
M. Wt: 159.23 g/mol
InChI Key: YVSNCSAARRCSPB-UHFFFAOYSA-N
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Description

Benzenamine, N-3-butynyl-N-methyl- is an organic compound with the molecular formula C11H13N It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a 3-butynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-3-butynyl-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 3-butynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of Benzenamine, N-3-butynyl-N-methyl- follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-3-butynyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of Benzenamine, N-3-butynyl-N-methyl-.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-3-butynyl-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, N-3-butynyl-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The butynyl group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-3-butynyl-: Lacks the methyl group on the nitrogen.

    Benzenamine, N-methyl-: Lacks the butynyl group.

    Benzenamine, N-3-butynyl-N-ethyl-: Has an ethyl group instead of a methyl group on the nitrogen.

Uniqueness

Benzenamine, N-3-butynyl-N-methyl- is unique due to the presence of both the butynyl and methyl groups on the nitrogen atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a versatile compound in various applications.

Properties

IUPAC Name

N-but-3-ynyl-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNCSAARRCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393197
Record name Benzenamine, N-3-butynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137273-33-7
Record name Benzenamine, N-3-butynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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